N-Benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide
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Overview
Description
STING modulator-7 is a compound that modulates the activity of the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA and triggering the production of type I interferons and other cytokines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING modulator-7 involves several steps, including the preparation of key intermediates and their subsequent couplingCommon reagents used in these reactions include phosphoramidites, protecting groups, and coupling agents .
Industrial Production Methods
Industrial production of STING modulator-7 involves scaling up the synthetic route while ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, solvent, and reaction time. Additionally, purification techniques like chromatography and crystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
STING modulator-7 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines and thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a carbonyl compound, while reduction of a carbonyl group may yield an alcohol .
Scientific Research Applications
STING modulator-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in various chemical reactions.
Biology: Employed to investigate the role of the STING pathway in innate immunity and its interactions with other cellular pathways.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, antiviral treatments, and autoimmune diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the STING pathway.
Mechanism of Action
STING modulator-7 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that facilitates the phosphorylation of the transcription factor IRF3. This leads to the production of type I interferons and other cytokines, which play a crucial role in the immune response. The activation of the STING pathway also involves the recruitment of TANK-binding kinase 1 (TBK1) and the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
Similar Compounds
Cyclic GMP-AMP (cGAMP): A naturally occurring STING agonist that activates the STING pathway by binding to the STING protein.
DMXAA: A synthetic STING agonist that has shown promise in preclinical studies for cancer immunotherapy.
Uniqueness of STING Modulator-7
STING modulator-7 is unique due to its enhanced stability and potency compared to other STING agonists. Its chemical structure allows for better binding affinity to the STING protein, resulting in a more robust activation of the STING pathway. Additionally, STING modulator-7 has shown improved pharmacokinetic properties, making it a promising candidate for therapeutic applications .
Biological Activity
N-Benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzothiazine core with various substituents that are critical for its biological activity.
Research indicates that compounds similar to N-Benzyl derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated effectiveness against various cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) through mechanisms involving EGFR kinase inhibition and apoptosis induction .
- Antimicrobial Properties : Certain benzothiazine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their potency .
Structure-Activity Relationship (SAR)
The SAR analysis of benzothiazine derivatives reveals that modifications to the phenyl ring and the presence of halogen atoms significantly influence biological activity. Key findings include:
- Halogen Substitution : The introduction of chlorine and fluorine atoms increases lipophilicity and enhances binding affinity to biological targets.
- Amino Group Modifications : Variations in the amino substituent can alter pharmacokinetic properties and improve selectivity for specific receptors.
Case Study 1: Anticancer Activity
A recent study synthesized a series of benzothiazine derivatives, including N-Benzyl compounds. The results indicated that these compounds exhibited IC50 values comparable to established anticancer drugs. For instance, compound variants demonstrated IC50 values below 10 µM against HT29 cell lines, indicating potent anticancer properties .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of N-benzyl derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, showcasing significant antibacterial activity compared to standard antibiotics .
Table 1: Biological Activity Summary
Compound Name | Activity Type | Target Cell Line/Organism | IC50/MIC (µM) |
---|---|---|---|
N-Benzyl Derivative A | Anticancer | HT29 | <10 |
N-Benzyl Derivative B | Antimicrobial | E. coli | 20 |
N-Benzyl Derivative C | Antimicrobial | S. aureus | 15 |
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Chlorine Substitution | Increases potency |
Fluorine Substitution | Enhances binding affinity |
Amino Group Variation | Alters pharmacokinetics |
Properties
Molecular Formula |
C23H18ClFN2O2S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-1,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C23H18ClFN2O2S/c24-18-7-4-8-19(25)17(18)13-27-20-11-16(9-10-21(20)30-14-22(27)28)23(29)26-12-15-5-2-1-3-6-15/h1-11H,12-14H2,(H,26,29) |
InChI Key |
VJXUTYSJHGFAKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)NCC3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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